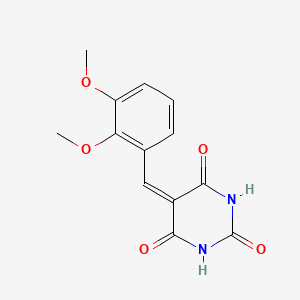

5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

Properties

IUPAC Name |

5-[(2,3-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-19-9-5-3-4-7(10(9)20-2)6-8-11(16)14-13(18)15-12(8)17/h3-6H,1-2H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCUUCQPGCXPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294343 | |

| Record name | 5-[(2,3-Dimethoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93289-23-7 | |

| Record name | NSC95896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(2,3-Dimethoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(2,3-Dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C13H12N2O5

- Molecular Weight : 276.25 g/mol

- CAS Number : 5810-04-8

Research indicates that compounds within the pyrimidine class can exhibit various biological activities. The specific mechanisms associated with 5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to inflammatory pathways and oxidative stress.

- Antiviral Activity : Some pyrimidine derivatives demonstrate efficacy against viruses by interacting with viral proteins and inhibiting replication.

Antiviral Properties

A study highlighted the effectiveness of pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The structural modifications in these compounds enhance their binding affinity to the viral target sites and improve resistance profiles against mutations .

Cardioprotective Effects

Recent findings suggest that derivatives similar to 5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may possess cardioprotective properties. These compounds were evaluated for their ability to reduce myocardial ischemia/reperfusion injury by scavenging reactive oxygen species (ROS) and modulating inflammatory responses through NLRP3 inhibition .

Research Findings and Case Studies

Case Study: Antiviral Efficacy

In a comparative study involving various pyrimidine derivatives, 5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione was assessed for its antiviral potency against wild-type and NNRTI-resistant HIV strains. The results indicated EC50 values in the nanomolar range for certain derivatives, suggesting strong antiviral activity comparable to established NNRTIs like Etravirine (ETR) and Rilpivirine (RPV) .

Case Study: Cardioprotection

In vivo studies demonstrated that treatment with related pyrimidine compounds significantly improved cardiac function post-ischemia by reducing markers of oxidative stress and inflammation. The compounds were shown to upregulate Nrf2 expression and downregulate pro-inflammatory cytokines such as IL-1β .

Scientific Research Applications

5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Applications

5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of pyrimidinetriones have demonstrated activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study reported that derivatives of pyrimidinetriones exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell wall synthesis.

Enzyme Inhibition

This compound has also been explored for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine nucleotides. Inhibition of DPD can enhance the efficacy of chemotherapeutic agents like 5-fluorouracil.

Antioxidant Properties

Studies have suggested that 5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits antioxidant activity. This property is vital in protecting cells from oxidative stress and could be beneficial in developing treatments for diseases related to oxidative damage.

Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective effects. It could potentially mitigate neuronal damage in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of similar pyrimidinetriones on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives including 5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione were tested against Staphylococcus aureus and Escherichia coli. The findings revealed a significant reduction in bacterial growth compared to controls.

Case Study 3: Neuroprotection

Research focusing on neuroprotection demonstrated that the compound could attenuate oxidative stress-induced neuronal death in vitro. This suggests potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent’s electronic and steric properties significantly impact biological activity and solubility. Key analogs include:

Key Trends :

- Electron-withdrawing groups (e.g., Cl in SR-10) enhance binding to calcium channels due to increased electrophilicity .

- Polar groups (e.g., OH in SR-8) improve solubility but reduce membrane permeability .

- Methoxy groups (e.g., 2,3- or 3,4-di-OCH₃) balance lipophilicity and metabolic stability, making them favorable for CNS-targeting agents .

Modifications on the Pyrimidinetrione Core

Alterations to the pyrimidinetrione core influence steric bulk and hydrogen-bonding capacity:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, benzylidene derivatives are formed by reacting barbituric acid with substituted aldehydes (e.g., 2,3-dimethoxybenzaldehyde) under acidic conditions (e.g., acetic acid or phosphorous pentoxide) . Ethanol recrystallization is commonly used to purify the product, with reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity . Optimizing solvent systems (e.g., ethanol vs. methanol) and reaction times (20–30 minutes to 12 hours) can significantly impact yield (55–75%) and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- UV-Vis Spectroscopy : Detects π→π* transitions in the benzylidene moiety (absorption ~300–350 nm), confirming conjugation .

- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) from the pyrimidinetrione ring and C=C stretches (~1600 cm⁻¹) from the benzylidene group .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl signals (δ ~150–160 ppm) and quaternary carbons (δ ~120–140 ppm) validate the pyrimidinetrione core .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 for a related compound) confirm molecular weight .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

- Methodological Answer : The compound has shown potential antimicrobial and anticancer activity. For example:

- Anticancer Assays : MTT assays on cancer cell lines (e.g., MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .

- Antimicrobial Tests : Disk diffusion assays against E. coli or S. aureus, measuring inhibition zones at 24–48 hours .

- Controls : Use doxorubicin (cancer) or ampicillin (bacteria) as positive controls, and DMSO as a solvent control .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory tract irritation (Category 3) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and recrystallization steps .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How do structural modifications at the benzylidene position affect bioactivity?

- Methodological Answer : Substitutions on the benzylidene moiety (e.g., electron-withdrawing groups like -Cl or -NO₂) alter electronic properties and binding affinity. For example:

- 4-Chloro Substitution : Enhances antimicrobial activity due to increased lipophilicity (tested via logP calculations) .

- 3-Nitro Substitution : Improves anticancer activity by stabilizing charge-transfer interactions with DNA (verified via UV-Vis titration) .

- Comparative Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding energies of analogs with target proteins (e.g., 7D2S) .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Tools like ChemOffice or Gaussian 09W model binding modes. For example, docking 5-(2-hydroxybenzylidene)pyrimidinetrione with protein 7D2S revealed hydrogen bonds with Asp189 and hydrophobic interactions with Phe190 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Models : Use partial least squares (PLS) regression to correlate substituent Hammett constants (σ) with IC₅₀ values .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized protocols (e.g., identical cell lines, incubation times). For example, discrepancies in IC₅₀ values for MCF-7 cells may arise from varying assay durations (24 vs. 48 hours) .

- Dose-Response Curves : Re-evaluate data using four-parameter logistic models to ensure accurate IC₅₀ calculations .

- Structural Validation : Confirm compound purity (via HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities or isomerism as confounding factors .

Q. How does this compound compare to barbiturates in terms of mechanism and stability?

- Methodological Answer :

- Mechanism : Unlike barbiturates (GABA receptor agonists), this compound inhibits enzymes like cyclooxygenase-2 (COX-2) via π-π stacking with active-site residues (confirmed via docking) .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation (HPLC), compared to barbiturates, which hydrolyze faster under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.